molecular formula C24H27FN4O B4171398 1-(4-Fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea

1-(4-Fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea

Cat. No.: B4171398
M. Wt: 406.5 g/mol
InChI Key: XMHFZCKXMDPBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N’-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea is a complex organic compound that features a fluorophenyl group, a naphthyl group, and a piperazinyl group linked through a propyl chain to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(4-fluorophenyl)-N’-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a ligand for certain receptors.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-N’-{3-[4-(1-naphthyl)-1-piperazinyl]propyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O/c25-20-9-11-21(12-10-20)27-24(30)26-13-4-14-28-15-17-29(18-16-28)23-8-3-6-19-5-1-2-7-22(19)23/h1-3,5-12H,4,13-18H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHFZCKXMDPBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea
Reactant of Route 3
1-(4-Fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea
Reactant of Route 6
1-(4-Fluorophenyl)-3-[3-(4-naphthalen-1-ylpiperazin-1-yl)propyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.